molecular formula C18H11BrClNO5S B301124 (4-Bromo-2-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid

(4-Bromo-2-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid

Cat. No. B301124
M. Wt: 468.7 g/mol
InChI Key: UTUGUFJAHXZQRP-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromo-2-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid, commonly known as BCDMA, is a novel and potent synthetic compound that has attracted significant attention in scientific research. BCDMA belongs to the family of thiazolidinone compounds and has shown promising results in various biological assays.

Mechanism of Action

The exact mechanism of action of BCDMA is not fully understood. However, it is believed to exert its biological effects through the inhibition of various molecular targets, including the NF-κB signaling pathway, the PI3K/Akt/mTOR pathway, and the MAPK pathway. BCDMA has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
BCDMA has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the levels of anti-inflammatory cytokines, such as IL-10. BCDMA has also been shown to reduce insulin resistance and to improve glucose tolerance in diabetic animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of BCDMA is its potent and broad-spectrum biological activity. It has been shown to exhibit activity against a wide range of cancer cell lines and to possess antiviral activity against various viruses, including HIV-1 and HCV. However, one of the limitations of BCDMA is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.

Future Directions

There are several future directions for the research on BCDMA. One of the potential applications of BCDMA is in the development of new anticancer drugs. Further studies are needed to elucidate the exact mechanism of action of BCDMA and to identify its molecular targets. The development of more water-soluble derivatives of BCDMA may also enhance its bioavailability and improve its therapeutic potential. Additionally, the potential role of BCDMA in the treatment of neurological disorders, such as Alzheimer's disease, warrants further investigation.
Conclusion:
In conclusion, BCDMA is a novel and potent synthetic compound that has shown promising results in various biological assays. Its broad-spectrum biological activity and potential therapeutic applications make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and to identify its molecular targets. The development of more water-soluble derivatives of BCDMA may also enhance its therapeutic potential.

Synthesis Methods

BCDMA can be synthesized through a multistep reaction that involves the condensation of 4-bromo-2-hydroxybenzaldehyde with 4-chlorophenylthiourea, followed by the reaction with chloroacetic acid and sodium hydroxide. The final product is obtained through acidification and recrystallization. The synthesis method is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

BCDMA has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, antidiabetic, anti-inflammatory, and antiviral activities. BCDMA has also been investigated for its role in modulating the immune system and as a potential therapeutic agent for neurological disorders.

properties

Product Name

(4-Bromo-2-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid

Molecular Formula

C18H11BrClNO5S

Molecular Weight

468.7 g/mol

IUPAC Name

2-[4-bromo-2-[(Z)-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C18H11BrClNO5S/c19-11-1-6-14(26-9-16(22)23)10(7-11)8-15-17(24)21(18(25)27-15)13-4-2-12(20)3-5-13/h1-8H,9H2,(H,22,23)/b15-8-

InChI Key

UTUGUFJAHXZQRP-NVNXTCNLSA-N

Isomeric SMILES

C1=CC(=CC=C1N2C(=O)/C(=C/C3=C(C=CC(=C3)Br)OCC(=O)O)/SC2=O)Cl

SMILES

C1=CC(=CC=C1N2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC(=O)O)SC2=O)Cl

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC(=O)O)SC2=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.